4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
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Overview
Description
4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Condensing agents like dicyclohexylcarbodiimide (DCC) are used in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyridines, oxides, reduced derivatives, esters, and amides .
Scientific Research Applications
4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the chlorine atom and carboxylic acid group, making it less reactive in certain chemical reactions.
2H-Pyrazolo[3,4-b]pyridine: Differs in the position of the nitrogen atom in the pyrazole ring, leading to different chemical properties.
4-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
Uniqueness
4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-5(7(12)13)10-6-3(4)2-9-11-6/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
XWZJUHTZRZEIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2)N=C1C(=O)O)Cl |
Origin of Product |
United States |
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